molecular formula C11H11NOS2 B15256409 3-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one CAS No. 157219-76-6

3-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one

Cat. No.: B15256409
CAS No.: 157219-76-6
M. Wt: 237.3 g/mol
InChI Key: WYRRWESSUHDUHG-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one is a benzothiazole derivative characterized by a ketone group at position 2 of the butanone chain and a sulfanyl-linked benzothiazole moiety at position 2. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused-ring structure, conferring diverse chemical and biological properties. For instance, β-keto-sulfones, such as 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone, are critical intermediates in Michael and Knoevenagel reactions, enabling the synthesis of acetylenes, chalcones, and polyfunctionalized pyrans .

Properties

CAS No.

157219-76-6

Molecular Formula

C11H11NOS2

Molecular Weight

237.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)butan-2-one

InChI

InChI=1S/C11H11NOS2/c1-7(13)8(2)14-11-12-9-5-3-4-6-10(9)15-11/h3-6,8H,1-2H3

InChI Key

WYRRWESSUHDUHG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one typically involves the reaction of 1,3-benzothiazole-2-thiol with a suitable butanone derivative under controlled conditions. One common method involves the use of a base such as sodium methoxide in methanol, followed by heating the mixture to reflux until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium methoxide, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with oxygen nucleophiles can lead to the formation of oxygenated derivatives of the original compound .

Scientific Research Applications

3-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one involves its interaction with molecular targets such as enzymes and proteins. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The sulfur atom in the thiazole ring can also participate in redox reactions, affecting cellular pathways involved in oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one and related benzothiazole derivatives:

Compound Name Molecular Formula Substituents/Modifications Biological Activity Key Applications References
This compound C₁₁H₁₁NO₂S₂ Butan-2-one chain, benzothiazole sulfanyl Not explicitly reported Potential synthesis intermediate
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone C₁₅H₁₁NO₂S₂ Phenyl group, ethanone backbone Intermediate reactivity Michael/Knoevenagel reactions
Dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate C₁₄H₁₅NO₅S Acetyl and ester groups Pharmacological potential Industrial/complexation studies
Propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate C₁₁H₁₁NO₃S Propyl ester, dihydrobenzothiazole Antibacterial, antifungal Antimicrobial agents
3-(2-Benzothiazolylthio)propionic Acid C₁₀H₉NO₂S₂ Propionic acid substituent Not specified Industrial applications

Key Observations:

Structural Variations: The target compound features a butan-2-one chain, which may enhance flexibility and alter solubility compared to analogs like 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone (phenyl-substituted) or 3-(2-Benzothiazolylthio)propionic Acid (carboxylic acid group). Substitution at the benzothiazole C2 position is common in bioactive derivatives, as seen in Propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate, which exhibits antimicrobial activity .

Biological and Pharmacological Relevance :

  • Benzothiazoles are widely recognized for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. For example, 1,2-benzisothiazol-3(2H)-ones (structurally related to benzothiazoles) demonstrate potent antifungal and antibacterial effects .
  • The presence of ester or ketone groups (e.g., in Dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate) may enhance bioavailability or target specificity compared to the target compound’s ketone-sulfanyl motif .

Synthetic Utility: β-Keto-sulfones, such as 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone, are pivotal in synthesizing vinyl sulfones and chalcones . The target compound’s butanone chain could similarly serve as a precursor for conjugate additions or cyclization reactions.

Research Findings and Analytical Data

  • Crystallographic Analysis: Structural analogs like 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone have been characterized via single-crystal X-ray diffraction (R factor = 0.027), confirming planar benzothiazole rings and well-defined sulfanyl linkages . Such precision in structural determination often employs SHELX programs (e.g., SHELXL for refinement), underscoring the reliability of crystallographic data for these compounds .
  • Thermodynamic and Electronic Properties: The electron-withdrawing benzothiazole group may polarize the ketone moiety in this compound, enhancing its reactivity in nucleophilic additions. Comparative studies with 3-(pyrrolidin-1-yl)butan-2-one (a non-benzothiazole analog) reveal that nitrogen-containing heterocycles (e.g., pyrrolidine) impart distinct electronic effects compared to sulfur-nitrogen systems like benzothiazoles .

Biological Activity

3-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties. The synthesis, structure-activity relationships (SAR), and case studies will also be discussed.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and carbon disulfide.
  • Introduction of the Sulfanyl Group : The sulfanyl moiety is introduced via reactions with thiol reagents.
  • Formation of the Butanone Linkage : The final product is formed by reacting the sulfanyl-substituted benzothiazole with appropriate ketones.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity:

  • Antibacterial Activity : Studies have shown potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The compound has also demonstrated effectiveness against pathogenic fungi like Candida albicans.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Antitumor Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as anticancer agents:

  • Inhibition of Tumor Cell Proliferation : The compound has shown the ability to inhibit cell growth in various cancer cell lines.
  • Induction of Apoptosis : Research suggests that it can trigger programmed cell death in tumor cells.
Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15
HCT116 (Colorectal)20

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor:

  • Mechanism of Action : It binds to the active sites of specific enzymes, leading to inhibition of their activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Benzothiazole Ring : Contributes to lipophilicity and interaction with biological membranes.
  • Sulfanyl Group : Enhances binding affinity to biological targets.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Antimicrobial Evaluation : A series of benzothiazole derivatives were tested for their antimicrobial efficacy, revealing MICs significantly lower than standard antibiotics.
  • Anticancer Studies : In vitro studies demonstrated that benzothiazole derivatives could inhibit proliferation in cancer cell lines with IC50 values in the micromolar range.

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